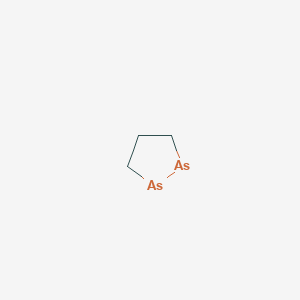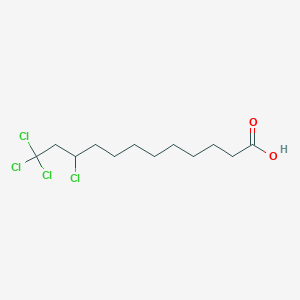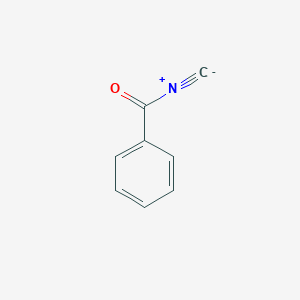
N-Methyl-1-(2H-pyrrol-2-ylidene)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanamine, N-(1H-pyrrol-2-ylmethylene)- is a Schiff base compound formed by the condensation of methanamine and pyrrole-2-carbaldehyde. Schiff bases are known for their wide range of applications in various fields due to their ability to form stable complexes with metals. This compound is of particular interest in the fields of chemistry and biology due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanamine, N-(1H-pyrrol-2-ylmethylene)- can be synthesized through a condensation reaction between methanamine and pyrrole-2-carbaldehyde. The reaction typically involves mixing equimolar amounts of the two reactants in an appropriate solvent, such as ethanol, and refluxing the mixture for several hours. The reaction is often catalyzed by a small amount of glacial acetic acid to facilitate the formation of the Schiff base .
Industrial Production Methods
While specific industrial production methods for Methanamine, N-(1H-pyrrol-2-ylmethylene)- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methanamine, N-(1H-pyrrol-2-ylmethylene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to its original amine and aldehyde components.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the Schiff base.
Reduction: Methanamine and pyrrole-2-carbaldehyde.
Substitution: Substituted pyrrole derivatives depending on the reagents used.
Scientific Research Applications
Methanamine, N-(1H-pyrrol-2-ylmethylene)- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its antimicrobial properties, showing activity against various bacterial strains.
Industry: Used in the synthesis of advanced materials and catalysts due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methanamine, N-(1H-pyrrol-2-ylmethylene)- involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biological effects. The Schiff base ligand can coordinate with metal ions through its nitrogen and oxygen atoms, forming stable chelates that can enhance the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
N-(1H-pyrrol-2-ylmethylene)-6-methoxypyridin-3-amine: Another Schiff base with similar structural features but different substituents on the pyrrole ring.
N-(pyridin-2-ylmethylene)methanamine: A Schiff base formed by the condensation of methanamine and pyridine-2-carbaldehyde.
Uniqueness
Methanamine, N-(1H-pyrrol-2-ylmethylene)- is unique due to its specific structure, which allows it to form stable complexes with a wide range of metal ions. This property makes it particularly useful in various applications, including coordination chemistry, antimicrobial research, and material science .
Properties
CAS No. |
15191-65-8 |
|---|---|
Molecular Formula |
C6H8N2 |
Molecular Weight |
108.14 g/mol |
IUPAC Name |
N-methyl-1-(1H-pyrrol-2-yl)methanimine |
InChI |
InChI=1S/C6H8N2/c1-7-5-6-3-2-4-8-6/h2-5,8H,1H3 |
InChI Key |
UETWBBLMUFDVSC-UHFFFAOYSA-N |
Canonical SMILES |
CN=CC1=CC=CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




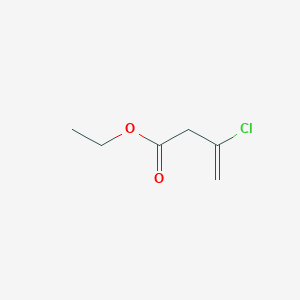

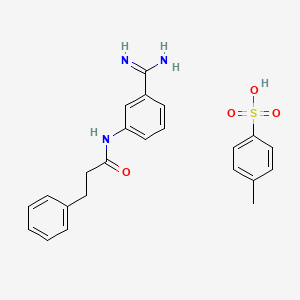


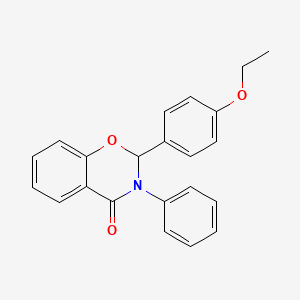
![N-[(3S)-1-Chloro-5-methyl-2-oxohexan-3-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14710258.png)

